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Introduction to Stomatitis in Inavolisib Therapy

Inavolisib is an oral, targeted PI3Ka inhibitor specifically designed for the treatment of endocrine-
resistant, PIK3CA-mutated, HR-positive, HER2-negative, locally advanced or metastatic breast
cancer. As a component of combination therapy with palbociclib and fulvestrant, inavolisib introduces a
unique safety profile characterized by a high incidence of stomatitis, which presents both clinical
management challenges and opportunities for mechanistic investigation. Stomatitis represents one of the
most frequent adverse events associated with inavelisib-based therapy, occurring in approximately 51% of
patients according to the INAVO120 phase III clinical trial, with Grade 3 events observed in 6% of the
treated population [1]. The management of this adverse event is critical for maintaining treatment adherence,
quality of life, and therapeutic efficacy, as stomatitis led to dose interruptions in 10% of patients, dose

reductions in 3.7%, and discontinuation of inavolisib in 0.6% of cases [1].

The PI3BK-AKT-mTOR signaling pathway plays a crucial role in cellular proliferation, survival, and
epithelial homeostasis, which may explain the vulnerability of oral mucosal tissues to PI3K inhibition.
Unlike conventional chemotherapy-induced mucositis, which primarily affects proliferating epithelial stem
cells, targeted therapy-associated stomatitis may involve more complex mechanisms including dysregulated

immune responses and impaired mucosal barrier function. Understanding these distinct pathophysiological

© 2026 Smolecule. All rights reserved. 1/10 Tech Support


https://www.smolecule.com/products/s528759?utm_src=pdf-body
https://www.smolecule.com/products/s528759?utm_src=pdf-interest
https://www.smolecule.com/products/s528759?utm_src=pdf-body
https://www.smolecule.com/products/s528759?utm_src=pdf-body
https://www.smolecule.com/products/s528759?utm_src=pdf-body
https://www.smolecule.com/products/s528759?utm_src=pdf-body
https://www.itovebi-hcp.com/about/how-itovebi-works.html
https://www.smolecule.com/products/s528759?utm_src=pdf-body
https://www.itovebi-hcp.com/about/how-itovebi-works.html
https://www.smolecule.com/products/s528759?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

mechanisms is essential for developing effective management strategies and experimental models that
accurately recapitulate the clinical presentation. This document provides comprehensive application notes
and protocols for both clinical management and preclinical investigation of inavelisib-associated stomatitis,

integrating quantitative clinical data with mechanistic experimental approaches.

Clinical Presentation and Epidemiology

Incidence and Severity Profile

The manifestation of stomatitis following inavelisib administration demonstrates a consistent pattern across
clinical studies, with specific quantitative characteristics that inform management approaches. Analysis of
the INAVO120 trial data reveals that stomatitis represents one of the most frequent adverse events
associated with the inavolisib-based regimen, exhibiting a distinct severity profile that differs from the

control arm [1] [2].

Table 1: Stomatitis Incidence and Severity in the INAVO120 Trial

Parameter Itovebi + Palbociclib + Placebo + Palbociclib +
Fulvestrant (n=162) Fulvestrant (n=162)

All Grades Incidence 51% 27%

Grade 3 Events 6% 0%

Grade 4 Events 0% 0%

Dose Interruptions 10% Not reported

Dose Reductions 3.7% Not reported

Treatment 0.6% Not reported

Discontinuation
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The temporal characteristics of stomatitis development provide crucial insights for clinical monitoring and
patient education. The median time to first onset was observed at 13 days following treatment initiation,
with a broad range extending from 1 to 610 days, indicating that while most cases emerge early in the
treatment course, vigilance must be maintained throughout therapy [1]. This early onset pattern necessitates
proactive management strategies beginning with treatment initiation rather than reactive approaches after

symptom development.

Clinical Spectrum and Terminology

The term "stomatitis" in the context of inavolisib therapy encompasses a spectrum of oral mucosal
manifestations including aphthous ulcers, glossitis, glossodynia, lip ulceration, mouth ulceration, and
generalized mucosal inflammation [2]. This comprehensive definition reflects the wvaried clinical
presentations observed in patients and underscores the importance of thorough oral assessment beyond
simply identifying classic ulcerative lesions. The multifocal nature of these manifestations suggests a

systemic rather than localized effect of PI3K inhibition on oral mucosal homeostasis.

The functional impact of stomatitis in patients receiving inavolisib extends beyond discomfort to
potentially affect nutritional status, hydration, and quality of life. While most cases are mild to moderate in
severity (Grade 1-2), the occurrence of Grade 3 events in 6% of patients indicates significant symptoms that
impair eating or necessitate medical intervention [1]. This severity distribution highlights the need for
structured assessment tools and graded management protocols to address the full spectrum of clinical

presentations.

Clinical Management Protocols

Prevention Strategies

Proactive prevention strategies form the foundation of effective stomatitis management in patients receiving
inavolisib-based therapy. The INAVO120 trial protocol incorporated preventive measures that contributed
to the management of this adverse event, with 38% of patients utilizing a corticosteroid-containing

mouthwash for either prophylaxis or management of established stomatitis [1]. This approach demonstrates
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the value of targeted topical interventions in modifying the frequency and severity of oral mucosal

inflammation.

A comprehensive preventive oral care protocol should be initiated before or concurrently with the first
dose of imavelisib. This protocol should include routine oral hygiene with a soft-bristled toothbrush,
avoidance of commercial mouthwashes containing alcohol or other potential irritants, and regular hydration.
Patient education should emphasize the early signs of stomatitis, including mucosal erythema, burning
sensation, or the appearance of small ulcers, enabling prompt intervention before progression to more severe
forms. For high-risk patients, particularly those with a history of chemotherapy-associated mucositis or pre-
existing oral conditions, consideration should be given to initiating a corticosteroid-containing mouthwash
prophylactically, though optimal dosing schedules for prophylaxis require further validation in controlled

studies.

Graded Intervention Guidelines

Stomatitis management requires a severity-graded approach to ensure appropriate intervention while
maintaining antineoplastic efficacy. The following protocol, derived from clinical trial data and prescribing

recommendations, provides a structured framework for healthcare providers [1] [3]:

e Grade 1 (Mild): No inavolisib dose adjustment is recommended. Initiate or intensify appropriate
medical therapy, including corticosteroid-containing mouthwash (e.g., dexamethasone 0.5 mg/5 mL
swish and spit twice daily) and topical analgesic solutions if needed. Maintain meticulous oral hygiene

with saline or sodium bicarbonate rinses.

¢ Grade 2 (Moderate): Withhold inavelisib therapy until symptoms resolve to Grade 1 or less. Resume
at the same dose level following improvement. Implement intensified medical management
including high-potency topical corticosteroids (e.g., fluocinonide gel 0.05% applied to ulcers three
times daily) and analgesic mouthwashes containing lidocaine for symptomatic relief. For recurrent
Grade 2 stomatitis, withhold therapy until recovery then resume at one lower dose level (first

reduction: 6 mg daily; second reduction: 3 mg daily) [3].

¢ Grade 3 (Severe): Immediately withhold inavelisib until resolution to Grade 1 or less. Upon recovery,

resume treatment at one lower dose level. Implement comprehensive management including topical
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therapies and consider systemic analgesics for pain control. Evaluate nutritional and hydration status,

providing supportive care as needed.

e Grade 4 (Life-threatening): Permanently discontinue inavolisib therapy. Institute aggressive

supportive care including possible hospitalization for pain management, nutritional support, and

management of secondary infections [3].

Table 2: Stomatitis Management Protocol by Severity Grade

Severity ) . Monitoring
Dose Management Therapeutic Interventions
Grade Parameters
Grade 1 No dose adjustment Corticosteroid mouthwash, oral ~ Symptom progression,
hygiene optimization functional impact
Grade 2 Withhold until Grade <1, High-potency topical Time to resolution,
then resume same dose corticosteroids, analgesic recurrence frequency
mouthwashes
Grade 3 Withhold until Grade <1, Topical and systemic Healing timeline,
then resume at reduced analgesics, nutritional support hydration status
dose
Grade 4 Permanent discontinuation Aggressive supportive care, Systemic

possible hospitalization

complications, infection
signs

This graded management approach balances the need for stomatitis control with the preservation of

antineoplastic efficacy, recognizing that only a small minority of patients (0.6%) ultimately require

permanent discontinuation of inavelisib due to stomatitis [1].

Experimental Models and Mechanistic Insights

Preclinical Models for Pathophysiological Investigation
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The development of representative experimental models is essential for elucidating the mechanisms
underlying inavelisib-associated stomatitis and evaluating potential preventive or therapeutic interventions.
Preclinical observations suggest that inavelisib demonstrates a dual mechanism of action—functioning as
both a highly potent and selective inhibitor of PI3Ka while simultaneously inducing degradation of mutated
PI3Ka protein [1]. This distinctive pharmacological profile may contribute to unique mucosal toxicity

patterns compared to other PI3K inhibitors.

In vitro models utilizing primary human oral keratinocytes or three-dimensional oral mucosal equivalents

can recapitulate key aspects of stomatitis pathophysiology. Protocol for epithelial barrier assessment:

e Culture keratinocytes in appropriate media until 80% confluent

e Expose to inavolisib at clinically relevant concentrations (0.1-10 uM) for 24-72 hours

e Assess barrier function using transepithelial electrical resistance (TEER) measurements

e Evaluate pro-inflammatory cytokine production (IL-6, IL-8, TNF-a) via ELISA

¢ Analyze apoptosis and proliferation markers (caspase-3, Ki-67) by immunofluorescence

e Examine PI3K pathway inhibition through Western blot analysis of phosphorylated AKT levels

In vivo models employing PIK3CA-mutant transgenic mice or xenograft models with concurrent
assessment of oral mucosa can provide insights into the systemic effects of PI3K inhibition on mucosal
homeostasis. These models should incorporate detailed clinical scoring of oral lesions, histological
evaluation of mucosal architecture, and molecular analysis of pathway inhibition in both tumor and mucosal

tissues to establish correlative relationships between antitumor efficacy and stomatitis development.

Molecular Pathways and Signaling Networks

The molecular mechanisms through which inavolisib induces stomatitis likely involve disruption of PI3K-
AKT-mTOR signaling in oral epithelial cells, though the precise pathways distinguishing its toxicity profile
from other PI3K inhibitors remain under investigation. Inmavelisib demonstrates high specificity for the
PI3Ka isoform versus other isoforms, and uniquely facilitates degradation of mutated PI3Ka [1] [4]. This
degradation mechanism may contribute to both enhanced antitumor activity and distinct mucosal toxicity

patterns.

The following diagram illustrates the proposed signaling pathways involved in inavelisib-associated

stomatitis:
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Diagram 1: Proposed signaling pathways in inavolisib-associated stomatitis. Inavolisib inhibits and
degrades mutant PI3Ka, disrupting downstream AKT-mTOR signaling, which normally maintains mucosal
integrity through balanced control of proliferation and apoptosis. These disruptions, combined with induced

inflammatory responses, contribute to stomatitis development.

Experimental evidence indicates that inavolisib inhibits phosphorylation of the downstream target AKT,
reduces cellular proliferation, and induces apoptosis in PIK3CA-mutated breast cancer cell lines [1]. Similar
mechanisms in rapidly turning over oral epithelial cells likely contribute to stomatitis development, though
the specific susceptibility factors remain to be fully elucidated. Research hypotheses should focus on
identifying biomarkers that predict stomatitis risk and severity, potentially including genetic polymorphisms

in drug metabolism pathways or baseline inflammatory markers.

Monitoring and Assessment Frameworks

Clinical Assessment Tools
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Standardized assessment protocols are essential for consistent grading and management of inavolisib-
associated stomatitis throughout the treatment course. The Common Terminology Criteria for Adverse
Events (CTCAE) v5.0 provides the standard framework for grading stomatitis severity in clinical practice
and trials, though supplementing with patient-reported outcome measures can enhance sensitivity to

functional impact [1] [2].

A comprehensive oral evaluation should be conducted at baseline before initiating inavelisib therapy and at

each clinical visit throughout treatment. This assessment should include:

¢ Visual inspection of all oral mucosal surfaces using standardized lighting
e Documentation of lesion number, size, location, and characteristics

Evaluation of functional impact on speaking, swallowing, and nutritional intake
Assessment of pain intensity using a validated scale (e.g., 0-10 numerical rating scale)
Review of oral hygiene practices and current management strategies

For patients experiencing stomatitis, more frequent assessments are recommended, particularly during the
first treatment cycle when the median time to onset is 13 days [1]. The implementation of structured patient-
reported outcome measures, such as the Oral Mucositis Daily Questionnaire or functionally focused
assessments, can provide valuable insights into the subjective impact of stomatitis and response to

interventions between clinical visits.

Biomarker Monitoring Strategies

Investigation of potential biomarkers for stomatitis risk and severity represents an active area of research
with implications for personalized management approaches. While no validated predictive biomarkers

currently exist for inavelisib-associated stomatitis, candidate approaches include:

Genetic polymorphisms in drug metabolism enzymes or PI3K pathway components
Baseline inflammatory markers (e.g., C-reactive protein, IL-6) in serum or saliva
Oral microbiome composition analysis through 16S rRNA sequencing

Epithelial regeneration capacity assessed through buccal mucosal cytology

Protocol for salivary biomarker monitoring in clinical studies:

e Collect unstimulated saliva samples prior to treatment initiation and at regular intervals (e.g., days 7,
14, 28 of cycle 1)
e Process samples within 30 minutes of collection by centrifugation at 2600 x g for 15 minutes
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¢ Aliquot supernatant and store at -80°C until analysis
¢ Analyze inflammatory mediators using multiplex immunoassay platforms
e Correlate biomarker levels with stomatitis incidence and severity grades

This systematic approach to monitoring facilitates early detection of stomatitis, enabling prompt intervention
before progression to more severe grades. Additionally, comprehensive biomarker data collection in clinical
trials may identify predictive factors that eventually guide personalized prevention strategies for at-risk

patients.

Conclusion and Future Directions

Stomatitis represents a clinically significant adverse event associated with inavelisib therapy, occurring in
approximately half of treated patients, though severe forms (Grade 3) affect only 6% of patients [1]. The
management approach requires a comprehensive strategy incorporating prevention, early detection, graded
interventions, and dose modifications when necessary. The relatively low discontinuation rate (0.6%) due to
stomatitis suggests that with appropriate management, most patients can continue to derive clinical benefit

from inavelisib-based therapy [1].

Future research directions should focus on refining predictive biomarkers to identify patients at highest
risk for severe stomatitis, optimizing prophylactic regimens, and developing targeted interventions that
mitigate mucosal toxicity without compromising antitumor efficacy. The distinctive mechanism of action of
inavolisib—combining PI3Ka inhibition with induced degradation of the mutant protein—presents unique
opportunities for investigating the pathophysiological mechanisms underlying targeted therapy-associated
stomatitis [1] [4]. Elucidating these mechanisms may inform the management of mucosal toxicities across
the growing class of targeted therapies, ultimately enhancing the therapeutic index of these promising

anticancer agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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